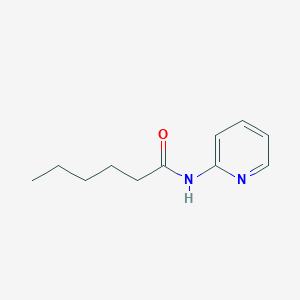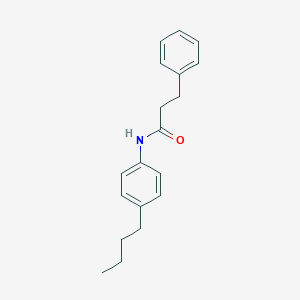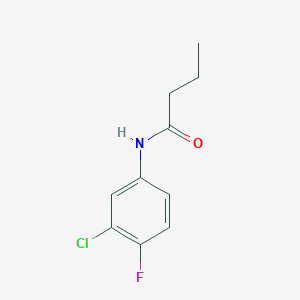
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a potent agonist of the ghrelin receptor and has been studied for its potential use in treating growth hormone deficiency, obesity, and muscle wasting conditions.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide acts as a potent agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of the ghrelin receptor leads to the release of growth hormone from the pituitary gland. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to increase insulin-like growth factor-1 (IGF-1) levels, which is another important mediator of growth hormone action.
Biochemical and Physiological Effects:
The primary effect of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide is the stimulation of growth hormone release. This leads to an increase in IGF-1 levels, which has a number of important physiological effects. These include increased muscle mass and strength, improved bone density, and improved glucose metabolism. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been shown to improve sleep quality and increase appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its ability to stimulate growth hormone release in a dose-dependent manner. This allows researchers to study the effects of growth hormone on various physiological processes. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has a long half-life, which allows for once-daily dosing in animal studies.
One limitation of using 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in lab experiments is its potential to cause side effects, such as increased appetite and glucose intolerance. Additionally, the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide may be influenced by factors such as age, sex, and baseline growth hormone levels.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide. One area of interest is its potential use in treating age-related muscle wasting and frailty. Additionally, there is interest in studying the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide on cognitive function and neurodegenerative diseases. Finally, there is ongoing research into the safety and efficacy of long-term use of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide in humans.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide involves several steps. It begins with the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form the corresponding phenoxide. This is then reacted with 4-methylbenzylchloride to form the benzyl ether intermediate. The final step involves the reaction of the benzyl ether with 2-amino-2-methylpropan-1-ol to form 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential use in treating growth hormone deficiency and related conditions. It has been shown to increase growth hormone levels in both young and elderly subjects, as well as in patients with growth hormone deficiency. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methylbenzyl)propanamide has been studied for its potential use in treating obesity and muscle wasting conditions.
Eigenschaften
Molekularformel |
C18H20ClNO2 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12-4-6-15(7-5-12)11-20-18(21)14(3)22-17-9-8-16(19)10-13(17)2/h4-10,14H,11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
DPMOEMHUFHIHTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



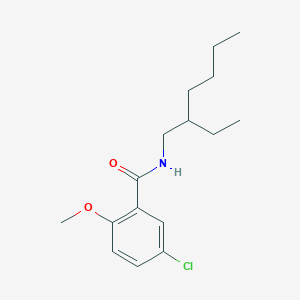

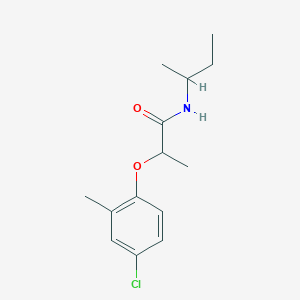
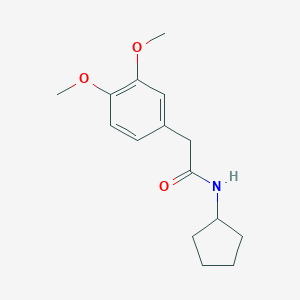
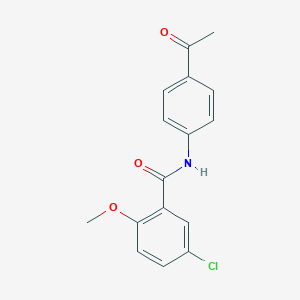

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)


![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
